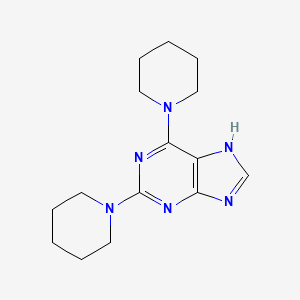
2,6-di(piperidin-1-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 401297 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Preparation Methods
The synthesis of NSC 401297 involves specific routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells, to derive neural stem cells. This process involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week . The preparation of NSC 401297 also involves the use of various reagents and conditions to ensure high efficiency and quality of the resulting compound .
Chemical Reactions Analysis
NSC 401297 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of trifluoromethanesulfonic acid and BF3-H2O can activate N-halosuccinimides, allowing for the halogenation of deactivated aromatics .
Scientific Research Applications
NSC 401297 has a wide range of scientific research applications. It is used in the study of cell fate specification, disease modeling, and drug screening . The compound is also valuable in neuroscience research, particularly in the differentiation of neural stem cells into neurons, oligodendrocytes, and astrocytes . Additionally, NSC 401297 is used in the development of anticancer agents, as it has shown potential in reducing tumor growth in vivo .
Mechanism of Action
The mechanism of action of NSC 401297 involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce autophagy in macrophages, leading to the killing of intracellular pathogens . This dual mechanism of action, which includes both direct effects on bacteria and modulation of host machinery, highlights the compound’s potential in treating drug-resistant infections .
Comparison with Similar Compounds
NSC 401297 can be compared with other similar compounds, such as NSC 710607, which is known for its antitumor activity . While both compounds exhibit cytotoxic properties, NSC 401297’s unique mechanism of action and its ability to induce autophagy in macrophages set it apart from other compounds. Additionally, NSC 401297’s applications in neuroscience and stem cell research further distinguish it from other similar compounds.
Conclusion
NSC 401297 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable tool for researchers and industry professionals alike. Whether used in the study of neural stem cells, the development of anticancer agents, or the treatment of drug-resistant infections, NSC 401297 continues to be a compound of great interest and importance.
Properties
CAS No. |
1928-79-6 |
|---|---|
Molecular Formula |
C15H22N6 |
Molecular Weight |
286.38 g/mol |
IUPAC Name |
2,6-di(piperidin-1-yl)-7H-purine |
InChI |
InChI=1S/C15H22N6/c1-3-7-20(8-4-1)14-12-13(17-11-16-12)18-15(19-14)21-9-5-2-6-10-21/h11H,1-10H2,(H,16,17,18,19) |
InChI Key |
CXXUKBNUHXUAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















